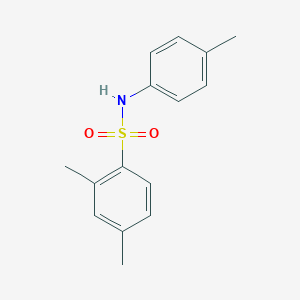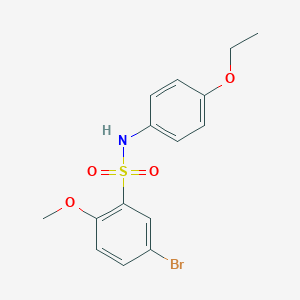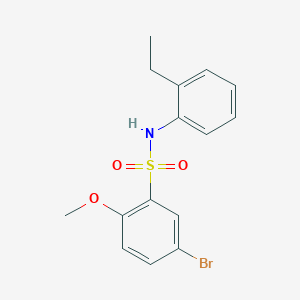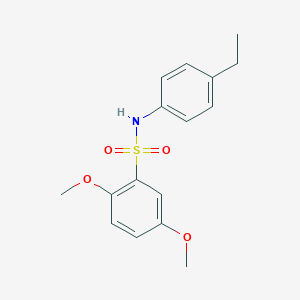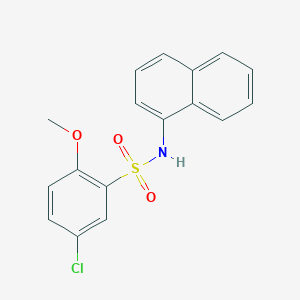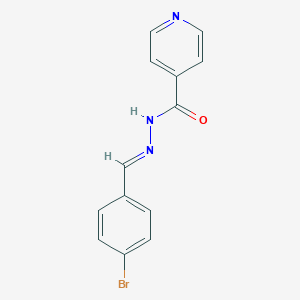
N'-(4-bromobenzylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-bromobenzylidene)isonicotinohydrazide, also known as BBINH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BBINH belongs to the class of hydrazones and is derived from isoniazid, which is a well-known anti-tuberculosis drug.
作用機序
The mechanism of action of N'-(4-bromobenzylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of MMP-9, which is a protein that plays a key role in cancer metastasis. N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to inhibit the activity of HIV-1 protease, which is an enzyme that plays a key role in the replication of the HIV virus.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In cancer cells, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to induce apoptosis, which is a programmed cell death process.
実験室実験の利点と制限
The advantages of using N'-(4-bromobenzylidene)isonicotinohydrazide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral properties, as well as its insecticidal and anti-fungal properties. N'-(4-bromobenzylidene)isonicotinohydrazide is also relatively easy to synthesize and has a high yield. However, the limitations of using N'-(4-bromobenzylidene)isonicotinohydrazide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on N'-(4-bromobenzylidene)isonicotinohydrazide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its insecticidal and anti-fungal properties and its potential use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-bromobenzylidene)isonicotinohydrazide and its potential toxicity.
合成法
The synthesis of N'-(4-bromobenzylidene)isonicotinohydrazide involves the reaction of isoniazid and 4-bromobenzaldehyde in the presence of a suitable solvent and a catalyst. The reaction proceeds via a condensation reaction, which leads to the formation of N'-(4-bromobenzylidene)isonicotinohydrazide. The yield of N'-(4-bromobenzylidene)isonicotinohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
N'-(4-bromobenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been reported to inhibit the activity of several enzymes, including COX-2, MMP-9, and HIV-1 protease. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In agriculture, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have potent insecticidal properties. It has been reported to inhibit the growth and development of several insect pests, including the cotton bollworm and the diamondback moth. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to have anti-fungal properties, making it a potential candidate for the control of plant diseases.
In environmental science, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have potential applications in the treatment of wastewater. It has been reported to remove heavy metals from wastewater by forming stable complexes with them. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to have potential applications in the removal of dyes and other pollutants from wastewater.
特性
分子式 |
C13H10BrN3O |
|---|---|
分子量 |
304.14 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+ |
InChIキー |
WJDGJNGJDIMLRB-CXUHLZMHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)Br |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Br |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
